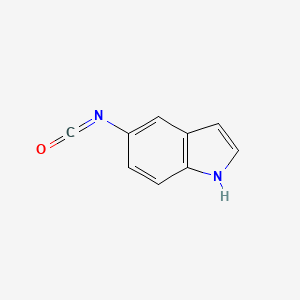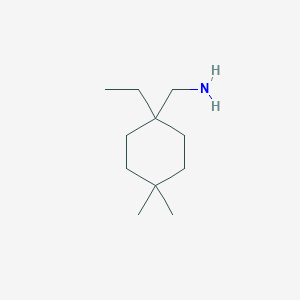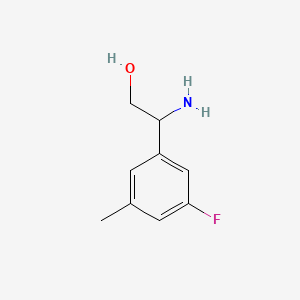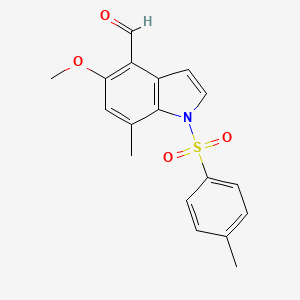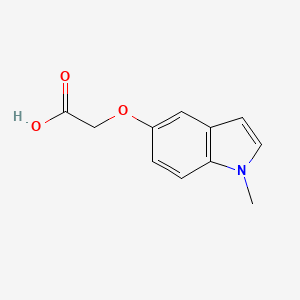![molecular formula C14H16O3 B13530332 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)
1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)bicyclo[211]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclo[211]hexane derivatives These compounds are characterized by their unique bicyclic structure, which consists of two fused cyclopropane rings
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. The reaction conditions typically involve the use of a photochemical reactor and appropriate light sources to induce the cycloaddition reaction.
Industrial production methods for this compound may involve large-scale photochemical reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the methoxyphenyl group or the carboxylic acid group, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones, while reduction of the methoxyphenyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex molecules and bioactive compounds . Its unique bicyclic structure makes it an attractive scaffold for drug discovery and development.
In biology and medicine, this compound has been explored for its potential as a bioisostere for ortho-substituted benzenes . Bioisosteres are compounds that mimic the biological activity of another molecule while having a different chemical structure. This property makes this compound a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.
In the industrial sector, this compound can be used in the development of new materials and agrochemicals. Its incorporation into the structure of fungicides has shown high antifungal activity .
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. The methoxyphenyl group and carboxylic acid functional group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexanes . These compounds share the same bicyclic core structure but differ in the nature and position of substituents. The presence of the methoxyphenyl group and carboxylic acid functional group in this compound makes it unique and imparts specific chemical and biological properties.
Similar compounds include:
- 1,2-Disubstituted bicyclo[2.1.1]hexanes
- 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
- Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester
These compounds can be used as references to highlight the uniqueness and potential applications of this compound.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c1-17-11-4-2-10(3-5-11)14-7-9(8-14)6-12(14)13(15)16/h2-5,9,12H,6-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
GSVUCZMYSBJLDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
